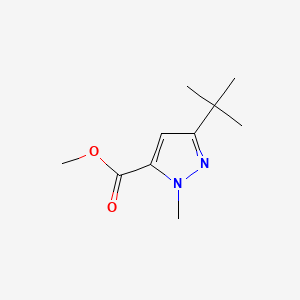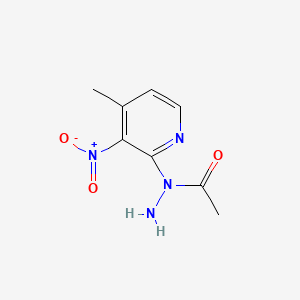
2-Chloro-1-(4-chloropyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is a chemical compound with the CAS Number: 1357946-32-7 . It has a molecular weight of 190.03 and its molecular formula is C7H5Cl2NO . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(4-chloropyridin-2-yl)ethanone is 1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-1-(4-chloropyridin-2-yl)ethanone is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary: This compound is used in the regioselective synthesis of new pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The compound is prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of a new hydrophobic side chain using organolithium reagents is reported .
2. Asymmetric Synthesis of Pyridylalkylamines
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(4-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRGSAICBYKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-chloropyridin-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)


![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)




![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)


![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)